Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Methyl 6,6-dimethyl-2-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₂ It is a member of the spiro compounds, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The purification steps may include distillation and large-scale chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its spirocyclic structure is believed to play a crucial role in its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride
- 2-Azaspiro[3.5]nonane-1-carboxylic acid, 6,6-dimethyl-, methyl ester
- Ethyl-1-((S)-((®-tert-butylsulfinyl)amino)(phenyl)methyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Biological Activity
Methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate (CAS: 2059938-20-2) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its rigidity and stability. The molecular formula is C11H19NO2 with a molecular weight of approximately 197.25 g/mol. The compound's structural complexity allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Involving amines and carbonyl compounds.
- Use of Catalysts : Acidic or basic catalysts are often employed to facilitate the formation of the spirocyclic structure.
- Continuous Flow Techniques : These methods enhance efficiency and scalability in industrial applications.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain pathogens.
- Modulation of Enzyme Activity : The unique structure allows for specific interactions with enzymes, potentially leading to inhibition or activation of metabolic pathways.
- GPR119 Agonism : Related compounds in the azaspiro family have been identified as GPR119 agonists, which could suggest similar pathways for this compound.
Case Studies
-
GPR119 Agonists :
- A study focused on derivatives of azaspiro compounds found that certain modifications led to enhanced GPR119 agonistic activity, which is relevant for glucose metabolism and insulin secretion in diabetic models .
- Compound 54g from this series demonstrated significant glucose-lowering effects in diabetic rats.
-
Antimicrobial Activity :
- Investigations into the antimicrobial properties revealed that spirocyclic compounds can exhibit selective toxicity against bacterial strains, suggesting potential for development as novel antibiotics.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Interactions : The spirocyclic structure enables the compound to fit into specific binding sites on enzymes or receptors.
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms facilitates hydrogen bonding with biological molecules, influencing their activity.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 7-methoxy-2-azaspiro[3.5]nonane-1-carboxylate | C11H19NO3 | Potential GPR119 agonist |
Methyl 7,7-dimethyl-2-azaspiro[3.5]nonane-1-carboxylate | C13H23NO2 | Enhanced steric bulk may influence binding |
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate | C11H17NO3 | Altered reactivity due to oxo group |
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 6,6-dimethyl-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2)5-4-6-12(7-11)8-13-9(12)10(14)15-3/h9,13H,4-8H2,1-3H3 |
InChI Key |
AVEGYLKBCJBJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CNC2C(=O)OC)C |
Origin of Product |
United States |
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